2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with dichlorophenyl and methylphenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using 2,4-dichlorobenzene as a starting material.
Attachment of the Methylphenylsulfanyl Group: The methylphenylsulfanyl group can be attached through a thiolation reaction, where a thiol derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and methylphenylsulfanyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and overall structure.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group instead of the methylphenylsulfanyl group.
2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Similar in having a dichlorophenyl group but differs significantly in its overall structure and functional groups.
Uniqueness
2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid is unique due to its combination of a quinoline core with dichlorophenyl and methylphenylsulfanyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(4-methylphenyl)sulfanylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S/c1-13-6-9-15(10-7-13)29-22-20(23(27)28)17-4-2-3-5-19(17)26-21(22)16-11-8-14(24)12-18(16)25/h2-12H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQLDPCGJVIDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N=C2C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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